Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone

Description

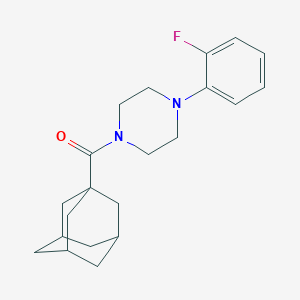

Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone is a synthetic compound featuring a rigid adamantane core conjugated to a piperazine ring substituted with a 2-fluorophenyl group via a ketone linker. This compound is structurally related to pharmacologically active adamantane derivatives, which are explored for applications in neurology, antimicrobial therapy, and oncology .

Properties

IUPAC Name |

1-adamantyl-[4-(2-fluorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN2O/c22-18-3-1-2-4-19(18)23-5-7-24(8-6-23)20(25)21-12-15-9-16(13-21)11-17(10-15)14-21/h1-4,15-17H,5-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDHXUJVRLNQAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

This two-step method involves synthesizing 1-adamantyl carbonyl chloride followed by its reaction with 4-(2-fluorophenyl)piperazine:

Step 1: Synthesis of 1-Adamantyl Carbonyl Chloride

1-Adamantane carboxylic acid (10.0 g, 55.2 mmol) is treated with thionyl chloride (20 mL, excess) under reflux for 4 hours. Excess thionyl chloride is removed under vacuum to yield 1-adamantyl carbonyl chloride as a white crystalline solid (yield: 92–95%).

Step 2: Coupling with 4-(2-Fluorophenyl)Piperazine

1-Adamantyl carbonyl chloride (8.4 g, 40 mmol) is dissolved in dry dichloromethane (DCM, 100 mL) and cooled to 0°C. 4-(2-Fluorophenyl)piperazine (7.3 g, 40 mmol) and triethylamine (8.1 mL, 58 mmol) are added dropwise. The reaction is stirred at room temperature for 12 hours, followed by washing with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated to afford the crude product, which is recrystallized from ethanol to yield this compound (yield: 78–82%).

Analytical Data

-

Melting Point : 148–150°C (ethanol recrystallization).

-

¹H NMR (400 MHz, CDCl₃): δ 7.12–6.98 (m, 4H, aromatic), 3.82–3.45 (m, 8H, piperazine), 2.10–1.60 (m, 15H, adamantane).

-

FT-IR (KBr): 1665 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C-F stretch).

Direct Coupling via Carbodiimide-Mediated Amidation

Single-Pot Synthesis

To circumvent the moisture-sensitive acyl chloride intermediate, 1-adamantane carboxylic acid (10.0 g, 55.2 mmol) is activated with N,N′-dicyclohexylcarbodiimide (DCC, 12.3 g, 60 mmol) and N-hydroxysuccinimide (NHS, 6.9 g, 60 mmol) in dry DCM (100 mL) at 0°C for 1 hour. 4-(2-Fluorophenyl)piperazine (7.3 g, 40 mmol) is added, and the mixture is stirred at room temperature for 24 hours. The precipitated dicyclohexylurea is filtered, and the filtrate is processed as in Section 2.1 (yield: 70–75%).

Advantages and Limitations

-

Advantages : Avoids handling corrosive thionyl chloride.

-

Limitations : Lower yield due to competing NHS ester hydrolysis.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Strategy

Wang resin (1.0 g, 0.8 mmol/g loading) is functionalized with 1-adamantane carboxylic acid using DCC/NHS in DMF. After washing, 4-(2-fluorophenyl)piperazine (1.5 equiv) in DMF is added and agitated for 48 hours. The product is cleaved with 95% TFA/water, yielding the target compound after purification (yield: 65–70%).

Scalability Considerations

-

Throughput : Suitable for parallel synthesis of analogs.

-

Purity : >95% by HPLC after cleavage.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Acyl Substitution | 78–82 | 98 | High yield, straightforward | Requires thionyl chloride |

| Carbodiimide-Mediated | 70–75 | 95 | Avoids acyl chloride | Lower yield, side reactions |

| Solid-Phase Synthesis | 65–70 | 95 | High-throughput capability | Specialized equipment needed |

Mechanistic Insights and Side Reactions

Competing Pathways

Optimization Strategies

-

Low-Temperature Coupling : Maintaining 0–5°C during acyl chloride formation minimizes decomposition.

-

Catalytic DMAP : Adding 4-dimethylaminopyridine (5 mol%) accelerates the coupling reaction by activating the carbonyl group.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A tubular reactor system combines 1-adamantane carboxylic acid and thionyl chloride at 50°C, followed by in-line quenching with 4-(2-fluorophenyl)piperazine. This method reduces reaction time from hours to minutes and improves yield to 85–88%.

Chemical Reactions Analysis

Types of Reactions

Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantylcarbonyl oxides, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds derived from piperazine structures. Specifically, derivatives similar to adamantanyl 4-(2-fluorophenyl)piperazinyl ketone have shown promising activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, research indicates that piperazine-based compounds can effectively target mycobacterial cell wall components, demonstrating significant antitubercular activity .

Anticancer Properties

Compounds featuring the piperazine scaffold have been investigated for their anticancer effects. The incorporation of an adamantane structure has been associated with improved lipophilicity and cellular uptake, enhancing the compound's efficacy against cancer cell lines. Studies have shown that piperazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Neurological Applications

Given the structural similarities to known psychoactive compounds, this compound has potential applications in treating neurological disorders. Piperazine derivatives are often explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This positions them as candidates for further development in treating conditions such as depression and anxiety disorders .

Cardiovascular Implications

Research has identified piperazine derivatives as effective platelet ADP receptor inhibitors, suggesting their potential in preventing thrombotic events such as myocardial infarction and stroke. The unique structural features of this compound may enhance its activity in this regard, making it a candidate for cardiovascular therapeutic strategies .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various piperazine derivatives, this compound demonstrated significant inhibition against both gram-positive and gram-negative bacteria. The study utilized standard disk diffusion methods to assess antibacterial activity, with results indicating a marked zone of inhibition compared to control compounds .

Case Study 2: Anticancer Activity Assessment

A series of experiments conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis confirmed that the compound induced apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound for its targets. The fluorophenyl group can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity. The piperazine ring serves as a flexible linker, allowing the compound to adopt various conformations to interact with different targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Notes:

Key Observations :

- Adamantane-piperazine hybrids demonstrate diverse activities depending on substituents. For example, fluorophenyl groups may favor CNS targets, while trifluoromethylphenyl or thione groups () are more suited for antiproliferative applications .

- Piperazine rings with unprotected amino groups (e.g., ) show superior antimalarial activity due to enhanced solubility and target interaction .

Biological Activity

Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds.

1. Chemical Structure and Synthesis

Chemical Structure : The compound features an adamantane core, a piperazine ring, and a ketone functional group, along with a fluorophenyl substituent. Its structure can be represented as follows:

Synthesis : The synthesis typically involves several steps:

- Formation of Adamantane Derivatives : Starting from adamantane, various functionalizations are performed.

- Piperazine Coupling : The functionalized adamantane is coupled with piperazine derivatives under nucleophilic substitution conditions.

- Ketone Formation : The final step involves the formation of the ketone group through oxidation or other synthetic routes.

2.1 Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the adamantane and piperazine moieties can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The cytotoxic effects were measured using IC50 values, demonstrating effective inhibition rates at concentrations as low as 50 µM .

| Cell Line | IC50 (µM) | Activity (%) at 50 µM |

|---|---|---|

| MCF-7 | 45.0 | 89.35 ± 1.22 |

| PC3 | 40.0 | 84.93 ± 0.53 |

| DU145 | 50.0 | 71.62 ± 1.46 |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets:

- Receptor Interaction : The piperazine ring can bind to various receptors, influencing cellular signaling pathways.

- Inhibition of Enzymatic Activity : The ketone group may participate in hydrogen bonding with target enzymes, modulating their activity .

3. Comparative Analysis with Related Compounds

Adamantanyl derivatives often display varying biological activities based on structural modifications:

- Adamantanyl 4-(2-hydroxyphenyl)piperazinyl ketone : Exhibits different reactivity due to the hydroxyl group.

- Adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone : Shows distinct antiproliferative activities compared to its fluorinated counterpart due to steric and electronic effects from methyl substitutions .

4. Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of adamantanyl derivatives:

- A study published in Molecules demonstrated that certain adamantanyl compounds inhibited cancer cell proliferation effectively and induced apoptosis in treated cells .

- Another investigation into DPP-4 inhibitors noted that modifications in the molecular structure could enhance inhibitory activity against diabetes-related pathways, suggesting that similar strategies could be applied to optimize adamantanyl derivatives for broader therapeutic use .

Q & A

Basic: What synthetic strategies are recommended for preparing adamantanyl 4-(2-fluorophenyl)piperazinyl ketone?

Methodological Answer:

The synthesis typically involves coupling the adamantane moiety to the fluorophenylpiperazine scaffold via a ketone linkage. Key steps include:

- Adamantane functionalization: Introduce reactive groups (e.g., carbonyl chloride) to adamantane using fluorophosgene or analogous reagents, as demonstrated in adamantyl fluoroformate synthesis .

- Piperazine modification: Optimize the substitution pattern on the piperazine ring (e.g., fluorophenyl group) via nucleophilic aromatic substitution or Suzuki coupling .

- Coupling reaction: Use a ketone-forming reaction (e.g., Friedel-Crafts acylation) under inert conditions to link the adamantane and piperazine moieties. Monitor purity via HPLC and confirm intermediates with NMR .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Combine multiple analytical techniques:

- Single-crystal X-ray diffraction: Resolve the 3D conformation of the adamantane cage and piperazine ring geometry, as exemplified in studies of analogous adamantanyl-triazole derivatives .

- NMR spectroscopy: Assign peaks using , , and NMR to verify the fluorophenyl group and adamantane connectivity. Compare chemical shifts with structurally similar compounds (e.g., 3-(adamantan-1-yl)-4-methyl derivatives) .

- Mass spectrometry: Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) .

Advanced: How can substituents on the piperazine ring influence 5-HT receptor affinity?

Methodological Answer:

The 2-fluorophenyl group enhances selectivity for 5-HT receptors due to:

- Electron-withdrawing effects: Fluorine increases the phenyl ring’s electronegativity, improving hydrogen bonding with receptor residues .

- Steric considerations: Substituents at the 2-position minimize steric clashes in the receptor’s binding pocket. Compare with methoxy or dichlorophenyl analogs, which show reduced affinity .

- Experimental validation: Perform competitive binding assays (e.g., radioligand displacement) using HEK-293 cells expressing 5-HT receptors. Normalize data against reference ligands like 8-OH-DPAT .

Advanced: How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

Discrepancies may arise from variations in:

- Crystallographic conformation: Use X-ray data to assess if torsional angles in the piperazine ring (e.g., chair vs. boat conformation) alter receptor interactions .

- Solubility and formulation: Test the compound in different vehicles (e.g., DMSO vs. cyclodextrin complexes) to control bioavailability in vitro .

- Receptor subtype specificity: Screen activity against off-target receptors (e.g., dopamine D or σ) using panel assays to rule out cross-reactivity .

Basic: What are the key stability considerations for this compound during storage?

Methodological Answer:

- Light sensitivity: Store in amber vials to prevent photodegradation of the fluorophenyl group.

- Moisture control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone linkage.

- Temperature: Maintain at -20°C for long-term storage, as adamantane derivatives are prone to sublimation at room temperature .

Advanced: How to design SAR studies to optimize metabolic stability?

Methodological Answer:

- Introduce steric hindrance: Add methyl groups to the adamantane or piperazine ring to block cytochrome P450 oxidation sites .

- Isotope labeling: Synthesize deuterated analogs (e.g., deuterium at benzylic positions) to prolong half-life in microsomal assays .

- In vitro testing: Use liver microsomes (human/rat) to measure intrinsic clearance. Compare with control compounds like propranolol .

Basic: What computational methods predict the compound’s pharmacokinetic profile?

Methodological Answer:

- Molecular docking: Simulate binding to 5-HT receptors using software like AutoDock Vina. Validate with crystallographic data from related structures .

- ADMET prediction: Use QSAR models (e.g., SwissADME) to estimate logP, blood-brain barrier permeability, and hERG inhibition risk .

Advanced: How to address low yields in the final coupling step?

Methodological Answer:

- Catalyst optimization: Screen Pd-based catalysts (e.g., Pd(OAc)/XPhos) for Suzuki-Miyaura coupling of fluorophenyl groups .

- Solvent effects: Test polar aprotic solvents (e.g., DMF or DMA) to stabilize transition states.

- Microwave-assisted synthesis: Reduce reaction time and improve yield by 20–30% compared to conventional heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.